



# Application Note: Spectrophotometric Determination of Basic Brown 16 Concentration

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Basic Brown 16**, also known as C.I. 12250, is a cationic monoazo dye used as a direct colorant in semi-permanent hair coloring formulations.[1][2] Its chemical name is 8-[(4-Aminophenyl)diazenyl]-7-hydroxy-N,N,N-trimethylnaphthalen-2-aminium chloride.[1][3] Accurate quantification of this dye in solutions is critical for quality control, formulation development, and environmental monitoring.[4] UV-Visible spectrophotometry offers a rapid, simple, and cost-effective method for determining its concentration.

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[5][6][7] By measuring the absorbance of a **Basic Brown 16** solution at its wavelength of maximum absorbance ( $\lambda$ max), its concentration can be accurately determined.[4]

# **Physicochemical and Spectroscopic Properties**

A summary of the key properties of **Basic Brown 16** is presented below.

Table 1: Physicochemical Properties of Basic Brown 16



Property	Value	Reference
IUPAC Name	[8-[(4-aminophenyl)diazenyl]-7- hydroxynaphthalen-2-yl]- trimethylazanium chloride	[8]
CAS Number	26381-41-9	[8][9][10]
Molecular Formula	C19H21CIN4O	[8][9][10]
Molecular Weight	356.85 g/mol	[8][10]
Appearance	Dark green to black powder	[1]
Solubility	Water: > 100 g/L; Ethanol: 10- 100 g/L	[1]

Table 2: Spectroscopic Data for Basic Brown 16

Wavelength of Maximum Absorbance (λmax)	Molar Extinction Coefficient (ε)	Notes	Reference
478 nm	22770 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	This peak is responsible for the brown color and is typically used for quantification.[4]	[1]
259 nm	18630 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	-	[1]
218 nm	37430 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	-	[1]

# Experimental Protocol Principle

The quantitative determination of **Basic Brown 16** relies on the Beer-Lambert Law:

 $A = \varepsilon cI$ 



#### Where:

- A is the absorbance (unitless)
- ε (epsilon) is the molar absorptivity or extinction coefficient (L·mol<sup>-1</sup>·cm<sup>-1</sup>), a constant specific to the substance at a given wavelength.[7]
- c is the concentration of the substance (mol·L<sup>-1</sup>)
- I is the path length of the light through the sample (typically 1 cm for a standard cuvette).[7]

A calibration curve is generated by plotting the absorbance of several standard solutions of known concentrations versus their respective concentrations. This curve is then used to determine the concentration of an unknown sample from its measured absorbance.[7]

### **Materials and Instrumentation**

- Instrumentation:
  - UV-Visible Spectrophotometer (capable of scanning from 200-800 nm)
  - Analytical Balance
  - Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
  - Pipettes (various sizes)
  - Quartz or glass cuvettes (1 cm path length)
- Reagents:
  - Basic Brown 16 powder (≥95% purity)[9]
  - Solvent: Deionized water or ethanol, depending on the sample matrix. Water is suitable given the dye's high solubility.[1]

## **Protocol Steps**

Step 1: Preparation of a Stock Solution (e.g., 100 mg/L)



- Accurately weigh 10.0 mg of **Basic Brown 16** powder using an analytical balance.
- Quantitatively transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of the chosen solvent (e.g., deionized water) to the flask.
- Gently swirl the flask until the dye is completely dissolved.
- Bring the solution to the 100 mL mark with the solvent.
- Stopper the flask and invert it several times to ensure homogeneity. This is the 100 mg/L stock solution.

#### Step 2: Preparation of Standard Solutions

Prepare a series of standard solutions by serially diluting the stock solution. An example set of standards is provided below.

Table 3: Preparation of Standard Solutions from 100 mg/L Stock

Target Concentration (mg/L)	Volume of Stock Solution (mL)	Final Volume (mL)
1.0	0.10	10
2.5	0.25	10
5.0	0.50	10
7.5	0.75	10
10.0	1.00	10

#### Step 3: Determination of λmax

- Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- Use one of the prepared standard solutions (e.g., 5.0 mg/L).



- Fill a cuvette with the solvent to be used as a blank and zero the instrument.
- Rinse the cuvette with the standard solution, then fill it.
- Perform a wavelength scan from 350 nm to 600 nm.
- Identify the wavelength that gives the maximum absorbance. This is the λmax, which should be approximately 478 nm.[1][4] All subsequent measurements should be performed at this fixed wavelength.

#### Step 4: Generation of the Calibration Curve

- Set the spectrophotometer to the determined λmax (e.g., 478 nm).
- Re-zero the instrument with the solvent blank.
- Measure the absorbance of each prepared standard solution, starting from the least concentrated.
- Rinse the cuvette with the next standard before filling to avoid cross-contamination.
- Record the absorbance for each concentration.
- Plot Absorbance (y-axis) vs. Concentration (x-axis).
- Perform a linear regression on the data points. The resulting line should pass through the origin, and the coefficient of determination (R²) should be ≥ 0.995 for a valid calibration.

#### Step 5: Measurement of Unknown Sample Concentration

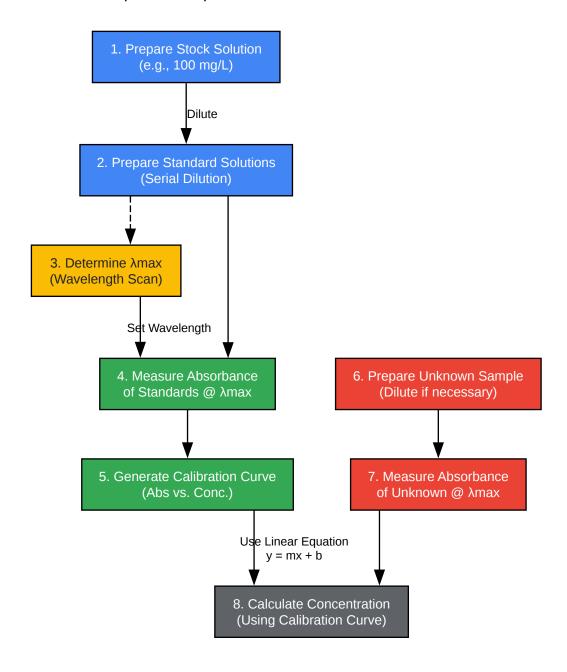
- If necessary, dilute the unknown sample so that its absorbance falls within the linear range of the calibration curve (e.g., between the absorbance of the lowest and highest standards).
- Measure the absorbance of the (diluted) unknown sample at the  $\lambda$ max.
- Use the equation of the line from the linear regression (y = mx + b, where y is absorbance and x is concentration) to calculate the concentration of the unknown sample.



• If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original, undiluted sample.

## **Visualized Workflow and Relationships**

The logical flow of the experimental protocol is outlined below.



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Caption: Experimental workflow for spectrophotometric analysis.



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- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Basic Brown 16 Concentration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008369#spectrophotometric-determination-of-basic-brown-16-concentration]

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